2-(Difluoromethoxy)-3-ethoxybenzaldehyde
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Overview
Description
2-(Difluoromethoxy)-3-ethoxybenzaldehyde is an organic compound characterized by the presence of both difluoromethoxy and ethoxy functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-3-ethoxybenzaldehyde typically involves the introduction of difluoromethoxy and ethoxy groups onto a benzaldehyde scaffold. One common method involves the reaction of 3-ethoxybenzaldehyde with difluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethoxy and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(Difluoromethoxy)-3-ethoxybenzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-3-ethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to biological targets, potentially enhancing its biological activity. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)benzaldehyde: Lacks the ethoxy group, which may affect its chemical properties and applications.
3-Ethoxybenzaldehyde:
2-(Trifluoromethoxy)-3-ethoxybenzaldehyde: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can significantly alter its chemical behavior and applications.
Uniqueness
The combination of these functional groups can enhance the compound’s reactivity, stability, and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-(difluoromethoxy)-3-ethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-14-8-5-3-4-7(6-13)9(8)15-10(11)12/h3-6,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGGCFDPFCYQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OC(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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